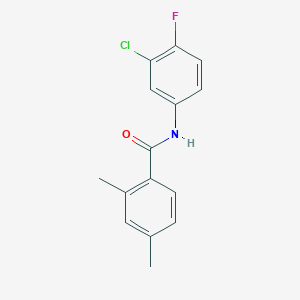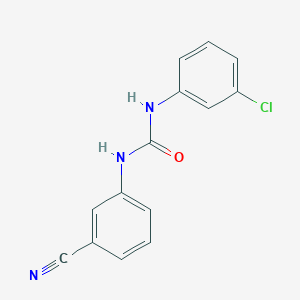
4-fluorophenyl (4-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluorophenyl (4-methylphenoxy)acetate, also known as FMPA, is a chemical compound that is widely used in scientific research. It is a member of the phenylacetate family of compounds, which have been studied extensively for their potential therapeutic applications. FMPA is of particular interest due to its unique properties and potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 4-fluorophenyl (4-methylphenoxy)acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 4-fluorophenyl (4-methylphenoxy)acetate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-fluorophenyl (4-methylphenoxy)acetate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and reduce oxidative stress. 4-fluorophenyl (4-methylphenoxy)acetate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-fluorophenyl (4-methylphenoxy)acetate is its versatility. It can be used in a wide range of scientific research applications, including cancer research, inflammation research, and neurological research. 4-fluorophenyl (4-methylphenoxy)acetate is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 4-fluorophenyl (4-methylphenoxy)acetate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-fluorophenyl (4-methylphenoxy)acetate. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential as a tool for studying the mechanisms of action of various biochemical pathways and physiological processes. As our understanding of the complex interactions between genes, proteins, and signaling pathways continues to grow, 4-fluorophenyl (4-methylphenoxy)acetate is likely to remain a valuable tool for scientific research.
Méthodes De Synthèse
4-fluorophenyl (4-methylphenoxy)acetate can be synthesized by reacting 4-fluorophenol with 4-methylphenoxyacetic acid in the presence of a catalyst. The reaction produces 4-fluorophenyl (4-methylphenoxy)acetate as a white crystalline powder with a melting point of 103-105°C. The synthesis of 4-fluorophenyl (4-methylphenoxy)acetate is relatively simple and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
4-fluorophenyl (4-methylphenoxy)acetate has been used in a wide range of scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases and conditions, including cancer, inflammation, and neurological disorders. 4-fluorophenyl (4-methylphenoxy)acetate has also been used as a tool for studying the mechanisms of action of various biochemical pathways and physiological processes.
Propriétés
IUPAC Name |
(4-fluorophenyl) 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDOIHGTWFWAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl (4-methylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)




![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)